![molecular formula C17H19F3N4O B2903078 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2198840-47-8](/img/structure/B2903078.png)
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of pharmacological activities . Pyrimidines are important in many biological processes, and they are part of the structure of several important biomolecules, including DNA and RNA.
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is attached to the pyrimidine ring through a methylene bridge that is also attached to a methylpyridine group.Scientific Research Applications
Anti-Fibrotic Applications
This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, including this compound, have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, which are key markers in the development of fibrosis .
Pharmacological Significance
In pharmacology, derivatives of pyrimidine such as this compound are known to exhibit a wide range of activities. They have been employed in the design of structures with significant medicinal chemistry, showing promise as antimicrobial, antiviral, antitumor, and antifibrotic agents .
Chemical Synthesis
The compound is used in the synthesis of novel heterocyclic compounds. Its pyrimidine core is a privileged structure in medicinal chemistry, which is integral in constructing libraries of compounds with potential biological activities .
Materials Science
In materials science, the compound’s derivatives are explored for their properties and interactions at the molecular level. For instance, its structural analogs have been used to study protein-ligand interactions, which can inform the development of new materials with specific molecular recognition capabilities .
Biochemistry Research
In biochemistry, the compound’s derivatives are valuable for understanding biochemical pathways and molecular interactions. They have been used to investigate the inhibition of enzymes and receptors, which is crucial for developing new biochemical assays and therapeutic agents .
Receptor Antagonism
This compound has been identified as a potential 5-HT4 receptor antagonist. It could be useful in treating or alleviating conditions mediated by 5-HT4 receptor activity, such as gastrointestinal diseases, cognitive disorders, and cardiovascular disorders .
Future Directions
properties
IUPAC Name |
2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-3-2-7-21-15(12)25-11-13-5-9-24(10-6-13)16-22-8-4-14(23-16)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWHWRZKPZEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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